Tetramethylammonium hydroxide pentahydrate
Overview
Description
Tetramethylammonium hydroxide pentahydrate is a quaternary ammonium salt with the molecular formula C₄H₁₃NO₆. It is commonly encountered in the form of concentrated solutions in water or methanol. In its solid state and aqueous solutions, it is colorless but may appear yellowish if impure. This compound is known for its strong basicity and is widely used in various industrial and research applications .
Scientific Research Applications
Tetramethylammonium hydroxide pentahydrate has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as an ion-pairing agent and polarographic reagent in gas chromatography/mass spectrometry (GC/MS), capillary isotachophoresis, and capillary zone electrophoresis.
Nanoparticle Synthesis: It is utilized in the preparation of iron oxide nanoparticles, which are useful as magnetic resonance imaging contrast agents.
Semiconductor Industry: It acts as a developer or etchant in semiconductor and photoelectric industries.
Organic Synthesis: It aids in the synthesis of organic and inorganic compounds, such as vinyl halides and tetramethylammonium dithiocarboxylates.
Mechanism of Action
Target of Action
Tetramethylammonium hydroxide (TMAH or TMAOH) is a quaternary ammonium salt . The primary target of TMAH is the autonomic ganglia . It is traditionally classified as a ganglion-stimulant drug . The tetramethylammonium ion affects nerves and muscles, causing difficulties in breathing, muscular paralysis, and possibly death . It is structurally related to acetylcholine, an important neurotransmitter at both the neuromuscular junction and autonomic ganglia .
Mode of Action
TMAH acts like a base . Bases are chemically similar to sodium hydroxide (NaOH) or sodium oxide (Na2O). They neutralize acids exothermically to form salts plus water . When soluble in water, they give solutions having a pH greater than 7.0 .
Biochemical Pathways
TMAH undergoes simple acid-base reactions to produce tetramethylammonium (TMA) salts whose anion is derived from the acid used . For example, it can react with hydrofluoric acid (HF) to produce tetramethylammonium fluoride and water .
Pharmacokinetics
It is known that tmah can cause damage to organs such as the central nervous system, liver, and thymus through prolonged or repeated exposure in contact with skin .
Result of Action
The action of TMAH can result in difficulties in breathing, muscular paralysis, and possibly death . It can also cause severe skin burns and eye damage .
Action Environment
TMAH is commonly encountered in the form of concentrated solutions in water or methanol . It is soluble in water and gives solutions having a pH greater than 7.0 . It is sensitive to atmospheric moisture and carbon dioxide . It is toxic to aquatic life with long-lasting effects .
Safety and Hazards
Tetramethylammonium hydroxide is highly toxic and lethal if in contact with skin . It is highly soluble in water, thus skin exposure to >1% TMAH solutions over a few percent of the body must be treated as a life-threatening event . It is a very strong base with a pH >13 . Concentrations between 10 and 25% TMAH will cause 2nd and 3rd degree burns if exposed to skin .
Future Directions
Tetramethylammonium hydroxide pentahydrate has been used in the synthesis of organic and inorganic compounds, such as vinyl halides and tetramethylammonium dithiocarboxylates . It has been utilized in the preparation of iron oxide nanoparticles for application as magnetic resonance imaging contrast agents . Furthermore, it has been used in a study to assess strains of Pseudomnas species by a single-step gas chromatographic characterization procedure . It has also been used in a study to investigate solid-state metal hydride batteries nickel oxyhydroxide-metal hydride and manganese dioxide-metal hydride .
Biochemical Analysis
Biochemical Properties
Tetramethylammonium hydroxide pentahydrate is a strong organic base . It is used in analytical chemistry as an ion pairing agent and a polarographic reagent . It finds application in gas chromatography/mass spectrometry (GC/MS), capillary isotachophoresis and capillary zone electrophoresis, and liquid chromatography .
Cellular Effects
This compound has two prominent hazards: corrosivity and dermal toxicity . During skin exposure to this compound, the hydroxide ion damages the skin and allows the highly toxic tetramethylammonium ion to quickly enter the bloodstream . These effects can occur even after exposure to low concentrations .
Molecular Mechanism
It is known that the hydroxide ion damages the skin and allows the highly toxic tetramethylammonium ion to quickly enter the bloodstream .
Temporal Effects in Laboratory Settings
Despite immediate (<5 min) skin decontamination with copious amounts of tap water, one patient exposed to 25% this compound involving ≥5% of total body surface area (TBSA) developed significant systemic toxicity . Patients exposed to 25% this compound involving ≤1% TBSA developed first-degree chemical skin injuries but no systemic toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the earliest preparations of tetramethylammonium hydroxide pentahydrate involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. The reaction is as follows:
N(CH3)4+Cl−+KOH→N(CH3)4+OH−+KCl
In this reaction, tetramethylammonium hydroxide is soluble in methanol, while potassium chloride is not, allowing for the isolation of tetramethylammonium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs the electrolysis method. This method involves the electrolysis of tetramethylammonium chloride in an aqueous solution, resulting in the formation of tetramethylammonium hydroxide and chlorine gas. The reaction is as follows:
2N(CH3)4+Cl−+2H2O→2N(CH3)4+OH−+H2+Cl2
This method is preferred due to its simplicity, high purity of the product, and lower cost compared to other methods .
Chemical Reactions Analysis
Types of Reactions
Tetramethylammonium hydroxide pentahydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form tetramethylammonium salts.
Oxidation-Reduction Reactions: It can act as a reducing agent in certain reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), oxidizing agents (e.g., hydrogen peroxide), and electrophiles (e.g., alkyl halides). The conditions for these reactions typically involve aqueous or methanolic solutions at room temperature .
Major Products Formed
The major products formed from reactions involving this compound include tetramethylammonium salts, reduced species, and substituted organic compounds .
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium hydroxide: Similar in structure but with ethyl groups instead of methyl groups.
Tetrabutylammonium hydroxide: Contains butyl groups instead of methyl groups.
Tetramethylammonium chloride: Similar cation but with chloride as the anion.
Uniqueness
Tetramethylammonium hydroxide pentahydrate is unique due to its high solubility in water and methanol, strong basicity, and diverse applications in various fields. Its ability to act as a strong base and its effectiveness in nanoparticle synthesis and semiconductor processing make it a valuable compound in both research and industry .
Properties
CAS No. |
10424-65-4 |
---|---|
Molecular Formula |
C4H15NO2 |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
tetramethylazanium;hydroxide;hydrate |
InChI |
InChI=1S/C4H12N.2H2O/c1-5(2,3)4;;/h1-4H3;2*1H2/q+1;;/p-1 |
InChI Key |
NZJMPGDMLIPDBR-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C.O.O.O.O.O.[OH-] |
Canonical SMILES |
C[N+](C)(C)C.O.[OH-] |
10424-65-4 | |
Pictograms |
Corrosive; Acute Toxic |
Synonyms |
tetraamethylammonium acetate tetramethylammonium tetramethylammonium bromide tetramethylammonium chloride tetramethylammonium fluoride tetramethylammonium hydrogen dichloride tetramethylammonium hydroxide tetramethylammonium hydroxide pentahydrate tetramethylammonium iodide tetramethylammonium nitrate tetramethylammonium perchlorate tetramethylammonium sulfate (2:1) tetramethylammonium tribromide tetramethylammonium triiodide trimethylaminomethane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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